PKRA83

Prokineticin Receptor Antagonist PKR1/PKR2 Potency Comparison

PK2/PKR researchers often face inconsistent results from tool compounds lacking selectivity or in vivo validation. PKRA83 solves this as a high-affinity dual PKR1/PKR2 antagonist (IC50: 5.0 nM PKR1, 8.2 nM PKR2) with extensive in vivo validation. • Blood-brain barrier penetrant-enables systemic dosing for CNS and peripheral studies • Validated in vivo: inhibits glioblastoma & pancreatic tumor growth; reduces arthritis severity in CIA models • ≥98% purity, available for immediate global shipping

Molecular Formula C27H34ClFN2O4
Molecular Weight 505.0 g/mol
Cat. No. B10825816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKRA83
Molecular FormulaC27H34ClFN2O4
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC(=C(C=C4)F)OC
InChIInChI=1S/C27H34ClFN2O4/c1-18(2)14-31(16-20-11-22(28)26-25(13-20)34-9-4-10-35-26)27(32)21-7-8-30(17-21)15-19-5-6-23(29)24(12-19)33-3/h5-6,11-13,18,21H,4,7-10,14-17H2,1-3H3/t21-/m1/s1
InChIKeyGZHUKRDKTDCKQD-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKRA83 Compound Procurement: A Baseline Overview of This Potent Prokineticin 2 Antagonist


PKRA83, also known as PKRA7, is a potent, small-molecule antagonist of the polypeptide chemokine Prokineticin 2 (PK2), competing for binding to its cognate G protein-coupled receptors, PKR1 and PKR2 . This compound is characterized by its high affinity for both receptor subtypes, demonstrating IC50 values of 5.0 nM for PKR1 and 8.2 nM for PKR2 in vitro . Beyond its primary mechanism of action, PKRA83 has been shown to possess blood-brain barrier penetrability and exhibits anticancer, anti-arthritic, and anti-angiogenic properties in various preclinical models . This compound is primarily available for research purposes, with a typical reported purity of ≥98% .

Why Generic Prokineticin Antagonist Substitution Fails: The Case for PKRA83's Specific Potency and In Vivo Profile


While the class of prokineticin receptor antagonists is expanding, generic substitution for PKRA83 is scientifically inadvisable due to substantial differences in receptor subtype selectivity and potency. For instance, alternative antagonists like PC7 exhibit a strong preference for PKR1 and a drastically weaker affinity for PKR2 (IC50 in the micromolar range), while others like A457 and 3Cl-MPL are primarily PKR2 antagonists with nanomolar potencies that are still significantly lower than that of PKRA83 [1][2][3]. Furthermore, the specific, validated in vivo effects of PKRA83—including its ability to suppress tumor growth and reduce inflammation in validated mouse models of glioblastoma, pancreatic cancer, and arthritis—cannot be assumed to be replicated by other, less potent or less characterized compounds [4][5]. These documented in vivo pharmacodynamic properties are critical for ensuring experimental reproducibility and for making informed procurement decisions when studying the PK2/PKR signaling axis.

Quantitative Evidence Guide for PKRA83 Procurement: Potency, Selectivity, and In Vivo Efficacy


Superior Dual PKR1/PKR2 Antagonism of PKRA83 Compared to a PKR1-Preferring Antagonist

PKRA83 demonstrates a potent and balanced dual antagonism of both PKR1 and PKR2, with IC50 values of 5.0 nM and 8.2 nM, respectively . In contrast, the comparator antagonist PC7 displays a strong preference for PKR1 and is a much weaker antagonist of PKR2, with a reported IC50 for PKR2 in the range of 4–5 μM [1]. This represents a roughly 500- to 600-fold difference in potency for the PKR2 receptor, a critical distinction for studies requiring dual pathway inhibition.

Prokineticin Receptor Antagonist PKR1/PKR2 Potency Comparison

Enhanced Potency of PKRA83 for PKR2 Compared to Alternative Selective Antagonists

PKRA83 exhibits greater potency as a PKR2 antagonist (IC50 = 8.2 nM) compared to other reported PKR2-selective tool compounds. Specifically, the antagonist A457 has a reported IC50 of 102 nM, and 3Cl-MPL has a reported IC50 of 24.9 nM [1][2]. PKRA83 is therefore 12.4-fold more potent than A457 and 3.0-fold more potent than 3Cl-MPL in blocking the PKR2 receptor [1][2].

PKR2 Antagonist A457 3Cl-MPL Potency Comparison

Validated In Vivo Anti-Tumor Efficacy of PKRA83 in Glioblastoma and Pancreatic Cancer Xenografts

In a peer-reviewed study, PKRA7 (PKRA83) demonstrated significant anti-tumor activity in vivo. In a D456MG glioblastoma xenograft mouse model, daily intraperitoneal administration of PKRA7 at 20 mg/kg resulted in diminished tumor growth rate and tumor weight, decreased blood vessel density, and an increase in tumor necrosis [1][2]. In a separate pancreatic cancer xenograft model, PKRA7 treatment was associated with reduced myeloid cell infiltration into the tumor [1]. This specific in vivo anti-tumor profile, mediated by both anti-angiogenic and immunomodulatory mechanisms, is a documented and quantifiable feature of this compound.

Glioblastoma Pancreatic Cancer In Vivo Angiogenesis

Validated In Vivo Anti-Inflammatory Efficacy of PKRA83 in a Mouse Model of Rheumatoid Arthritis

In a mouse model of collagen-induced arthritis (CIA), a standard model for human rheumatoid arthritis, daily intraperitoneal administration of PKRA7 (PKRA83) at 15 mg/kg for two weeks significantly suppressed the clinical severity of arthritis (P < 0.001) compared to untreated CIA mice [1][2]. Mechanistically, this was accompanied by a substantial reduction in the gene expression of key inflammatory cytokines in the joints, with IL-1β expression reduced to 10% (0.1 versus 1.0, P = 0.0043) and IL-6 expression reduced to 4% (0.04 versus 1.0, P = 0.0022) of the levels observed in untreated mice [1].

Rheumatoid Arthritis Inflammation In Vivo Cytokine

PKRA83 Blood-Brain Barrier Permeability Supports CNS Research Applications

PKRA83 is characterized as a brain-penetrant compound . While direct quantitative CNS penetration data (e.g., Kp,uu) was not identified in the provided materials for a comparator analysis, this is a consistently reported and defining feature of the compound. For many other PK2 antagonists, BBB permeability is not a given property and may be absent or unknown.

Blood-Brain Barrier CNS Permeability Neuroinflammation

Optimal Research and Procurement Scenarios for PKRA83 (PKRA7)


Oncology Research: Investigating the Role of PK2/PKR Signaling in Glioblastoma and Pancreatic Cancer

PKRA83 is the ideal tool compound for researchers studying the tumorigenic processes in glioblastoma and pancreatic cancer. Its validated in vivo efficacy in reducing tumor growth, vascular density, and myeloid cell infiltration, as demonstrated in xenograft mouse models, provides a strong foundation for investigating the mechanisms of PK2-mediated angiogenesis and immune modulation [1]. This compound is particularly suited for combination therapy studies with standard chemotherapeutics like temozolomide or gemcitabine, where it has been shown to enhance treatment efficacy .

Inflammation and Autoimmunity: Modulating PK2 Activity in Models of Rheumatoid Arthritis

For studies focused on chronic inflammatory diseases, particularly rheumatoid arthritis, PKRA83 is a key tool compound. Its proven ability to significantly suppress disease severity and drastically reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6 in the joints of collagen-induced arthritis (CIA) mice makes it invaluable [2]. Researchers can use PKRA83 to dissect the specific contribution of the PK2/PKR pathway to inflammatory joint pathology and to evaluate potential therapeutic interventions.

Central Nervous System (CNS) Research: Elucidating PK2 Function in Neuroinflammation and Behavior

PKRA83 is a preferred choice for neuroscience applications requiring a PK2 antagonist that can cross the blood-brain barrier (BBB) . This property allows for systemic administration in studies of CNS disorders where PK2/PKR signaling is implicated, such as neuroinflammation, neurodegeneration, pain, and circadian rhythm regulation. Its use can help delineate the central versus peripheral effects of PK2 blockade.

Core Pathway Dissection: General Studies of PK2/PKR1/PKR2 Signal Transduction

As one of the most potent and well-characterized dual PKR1/PKR2 antagonists available, PKRA83 serves as a gold-standard tool for fundamental cell biology and pharmacology studies aimed at understanding the downstream signaling consequences of PK2 receptor activation. Its high potency (IC50 = 5.0-8.2 nM) ensures robust target engagement at low concentrations, minimizing off-target effects and providing a clean experimental system for studying the PK2/PKR axis in any cell type expressing these receptors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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